molecular formula C10H9ClO6S B12676751 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid CAS No. 66410-81-9

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid

Cat. No.: B12676751
CAS No.: 66410-81-9
M. Wt: 292.69 g/mol
InChI Key: UBAVZEZYCWPROE-UHFFFAOYSA-N
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Description

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid is a complex organic compound characterized by the presence of a chlorosulphonyl group, a dioxepin ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a suitable dioxepin derivative, followed by the introduction of the carboxylic acid group through a series of reactions. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chlorosulphonyl group to other functional groups.

    Substitution: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorosulphonyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.

Scientific Research Applications

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid has several scientific research applications:

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulphonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Chlorosulphonyl)-3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylicacid is unique due to its combination of a chlorosulphonyl group, a dioxepin ring, and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

66410-81-9

Molecular Formula

C10H9ClO6S

Molecular Weight

292.69 g/mol

IUPAC Name

8-chlorosulfonyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C10H9ClO6S/c11-18(14,15)6-4-7(10(12)13)9-8(5-6)16-2-1-3-17-9/h4-5H,1-3H2,(H,12,13)

InChI Key

UBAVZEZYCWPROE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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